molecular formula C13H7F5 B1402784 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene CAS No. 1374659-23-0

1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene

Cat. No. B1402784
CAS RN: 1374659-23-0
M. Wt: 258.19 g/mol
InChI Key: GONITCXTDWAYCZ-UHFFFAOYSA-N
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Description

Difluoromethylated compounds are a significant area of research in chemistry due to their potential applications in pharmaceuticals and agrochemicals . The compound you mentioned seems to be a difluoromethylated benzene derivative, which suggests it might have interesting chemical properties and potential applications.


Chemical Reactions Analysis

The chemical reactions involving difluoromethylated compounds can be quite complex and varied. They can involve processes such as electrophilic, nucleophilic, radical and cross-coupling methods . Again, without specific studies or data on the compound , a detailed analysis is challenging.

Scientific Research Applications

Organometallic Chemistry

Fluorobenzenes like 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene are increasingly recognized in organometallic chemistry. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers. This property allows them to be used as non-coordinating solvents or readily displaced ligands in transition-metal-based catalysis. Such fluoroarenes demonstrate greater chemical inertness, but can undergo C-H and C-F bond activation reactions with reactive transition metal complexes, offering opportunities for exploitation in organic synthesis (Pike, Crimmin & Chaplin, 2017).

Biodegradation

The biodegradation of difluorobenzenes (DFBs), to which 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene is related, has been studied. DFBs are used as intermediates in the synthesis of pharmaceuticals and agricultural chemicals. A microbial strain identified as Labrys portucalensis demonstrated the capability to degrade and defluorinate DFBs, revealing potential for environmental applications (Moreira, Amorim, Carvalho & Castro, 2009).

Fluorination Reactions

Research on direct elemental fluorination of related compounds, like fluorophenyltrimethylsilanes, has shown the formation of products such as difluorobenzenes through electrophilic substitution and trimethylsilyl group migrations. Such studies contribute to the understanding of chemical behavior and potential applications in fluorine chemistry (Stuart, Coe & Moody, 1998).

Electrochemical Studies

Electrochemical studies on compounds like 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene provide insights into their reactivity and potential for synthesis of fluorinated compounds. Electrochemical fluorination of related compounds like difluoromethylbenzene results in the formation of various difluoromethylfluorobenzenes, illustrating the complex reaction pathways and potential for synthesizing new fluorinated materials (Momota, Mukai, Kato & Morita, 1998).

Future Directions

The field of difluoromethylation is a rapidly advancing area of research, with potential applications in pharmaceuticals and agrochemicals . Future research will likely continue to explore new methods of synthesis, novel compounds, and potential applications.

properties

IUPAC Name

1-[difluoro-(2-fluorophenyl)methyl]-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5/c14-8-5-6-10(12(16)7-8)13(17,18)9-3-1-2-4-11(9)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONITCXTDWAYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C=C(C=C2)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401196474
Record name Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene

CAS RN

1374659-23-0
Record name Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374659-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene
Reactant of Route 2
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene
Reactant of Route 3
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene
Reactant of Route 4
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene
Reactant of Route 5
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene
Reactant of Route 6
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene

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